An In-Depth Technical Guide to Sodium 6-chloropyridine-2-sulfinate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Sodium 6-chloropyridine-2-sulfinate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Sodium 6-chloropyridine-2-sulfinate, bearing the CAS number 2682112-92-9, is a heterocyclic building block with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of a pyridine ring, a chloro substituent, and a sulfinate functional group offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, particularly for researchers and professionals in drug development. While direct literature on this specific compound is sparse, this document leverages established principles of heterocyclic and organosulfur chemistry to provide a robust technical profile.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Sodium 6-chloropyridine-2-sulfinate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2682112-92-9 | |
| Molecular Formula | C₅H₃ClNNaO₂S | [1][2] |
| Molecular Weight | 199.59 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Proposed Synthesis
The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 2,6-dichloropyridine is displaced by a sulfite salt. The chloro atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.
Experimental Protocol: Synthesis of Sodium 6-chloropyridine-2-sulfinate from 2,6-Dichloropyridine
Objective: To synthesize Sodium 6-chloropyridine-2-sulfinate via nucleophilic aromatic substitution.
Materials:
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2,6-Dichloropyridine
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Sodium sulfite (Na₂SO₃)
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Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
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Water
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Isopropanol or ethanol for precipitation/crystallization
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of DMSO.
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Add sodium sulfite (1.1 to 1.5 equivalents) to the solution.
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Heat the reaction mixture with stirring to a temperature between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion of the reaction, allow the mixture to cool to room temperature.
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The crude product can be isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent to remove any unreacted starting material.
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The aqueous layer containing the sodium salt can then be concentrated under reduced pressure.
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The solid product can be precipitated by the addition of a less polar solvent like isopropanol or ethanol, followed by filtration, washing with the same solvent, and drying under vacuum.
Causality Behind Experimental Choices:
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Solvent: A polar aprotic solvent like DMSO is chosen to solubilize both the organic substrate and the inorganic salt, facilitating the reaction.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.
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Excess Sulfite: A slight excess of sodium sulfite is used to drive the reaction to completion.
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Workup: The aqueous workup and precipitation are designed to separate the desired water-soluble product from the organic starting material and byproducts.
Caption: Proposed workflow for the synthesis of Sodium 6-chloropyridine-2-sulfinate.
Chemical Reactivity and Synthetic Utility
Sodium 6-chloropyridine-2-sulfinate is a versatile intermediate with two primary points of reactivity: the sulfinate group and the remaining chloro substituent. This dual functionality makes it a valuable building block in medicinal chemistry for the construction of more complex molecular architectures.
Reactions at the Sulfinate Group
The sulfinate moiety is a powerful nucleophile and can also act as a precursor to sulfonyl radicals.[3]
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S-Alkylation and S-Arylation: The sulfinate can readily react with alkyl halides or activated aryl halides to form sulfones. This reaction is a cornerstone for introducing the sulfonyl group, a common pharmacophore, into organic molecules.[2][4]
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Conversion to Sulfonyl Chlorides: Treatment with a chlorinating agent, such as N-chlorosuccinimide (NCS) or thionyl chloride, would convert the sulfinate into the corresponding 6-chloropyridine-2-sulfonyl chloride. This sulfonyl chloride is a highly reactive intermediate for the synthesis of sulfonamides and sulfonate esters.[1]
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Radical Reactions: Under appropriate conditions (e.g., using a radical initiator or photoredox catalysis), the sulfinate can be oxidized to a sulfonyl radical. This reactive species can then participate in a variety of carbon-sulfur bond-forming reactions, including the sulfonylation of alkenes and arenes.[3]
Reactions at the Chloro Group
The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the 2- or 4-position. It can also participate in various cross-coupling reactions.
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Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles such as amines, alkoxides, or thiolates, allowing for further functionalization of the pyridine ring.
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Cross-Coupling Reactions: This position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Caption: Key reactive pathways of Sodium 6-chloropyridine-2-sulfinate.
Potential Applications in Drug Discovery
The structural motifs accessible from Sodium 6-chloropyridine-2-sulfinate are prevalent in many biologically active compounds. The sulfonyl and sulfonamide groups are well-established pharmacophores known for their ability to engage in hydrogen bonding and other key interactions with biological targets.
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Synthesis of Sulfonamides: By converting the sulfinate to a sulfonyl chloride, a diverse library of sulfonamides can be synthesized through reaction with various amines. Sulfonamides are a critical class of drugs with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents.
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Bioisosteric Replacement: The sulfone group, readily formed from the sulfinate, is often used as a bioisostere for other functional groups like ketones or ethers to modulate the physicochemical and pharmacokinetic properties of a drug candidate.
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Fragment-Based Drug Design (FBDD): As a functionalized heterocyclic fragment, Sodium 6-chloropyridine-2-sulfinate can be a valuable tool in FBDD campaigns. The two distinct points of reactivity allow for the controlled elaboration of the fragment into more complex, drug-like molecules.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of Sodium 6-chloropyridine-2-sulfinate. The following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns providing definitive structural information.
-
¹³C NMR would display five distinct signals for the carbon atoms of the pyridine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfinate group, typically in the range of 1000-1100 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the corresponding sulfinic acid or a derivative.
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Elemental Analysis: To confirm the elemental composition (C, H, N, Cl, S, Na) of the synthesized compound.
Safety and Handling
Based on available supplier information, Sodium 6-chloropyridine-2-sulfinate is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere at 2-8°C.[2]
Conclusion
Sodium 6-chloropyridine-2-sulfinate is a promising, albeit under-documented, building block for organic synthesis and drug discovery. Its dual reactivity, stemming from the sulfinate and chloro functionalities, provides a versatile platform for the creation of diverse molecular scaffolds, particularly those containing the medicinally important sulfone and sulfonamide moieties. While direct experimental data is limited, this guide provides a solid foundation for researchers to understand its properties, devise synthetic strategies, and explore its potential in the development of novel therapeutic agents. Further research into the specific reactivity and applications of this compound is warranted and expected to unveil its full potential as a valuable tool in the chemist's arsenal.
References
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9324-9376. Available from: [Link]
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Chen, F. (2019). Applications of Sulfinate Salts. Concordia University. Available from: [Link]
-
PrepChem. Synthesis of 2-Chloropyridine-6-sulfonic acid. Available from: [Link]
- Google Patents. EP0393462B1 - 2-halopyridine-6-sulfonic acid and its salt.
-
Jiang, B., et al. (2016). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science, 7(5), 3048-3053. Available from: [Link]
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